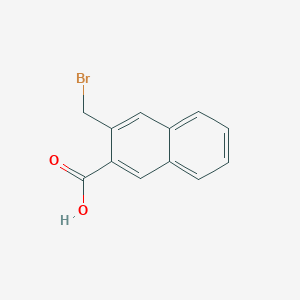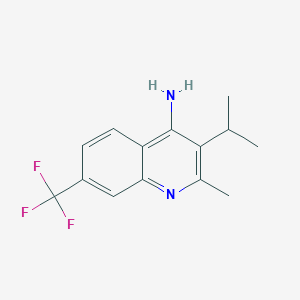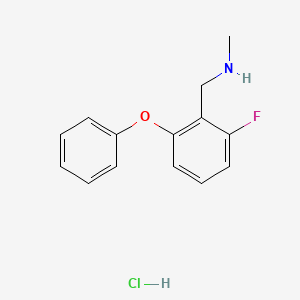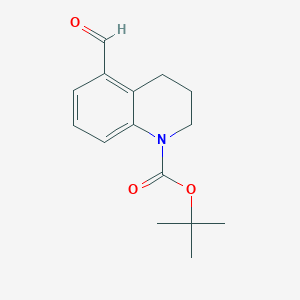
(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol es un compuesto orgánico complejo que presenta un núcleo de quinolina sustituido con un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol típicamente involucra reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-cloroquinolina con 1-etil-3-metil-4-pirazolcarboxaldehído en condiciones básicas, seguida de la reducción del intermedio resultante para producir el producto final. Las condiciones de reacción a menudo implican el uso de solventes como etanol o metanol y catalizadores como paladio sobre carbón.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El anillo de quinolina se puede reducir en condiciones de hidrogenación.
Sustitución: El anillo de pirazol puede sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Agentes halogenantes o nucleófilos como aminas o tioles.
Productos principales
Oxidación: Quinolina cetonas o aldehídos.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos.
Biología
En la investigación biológica, este compuesto se puede utilizar como una sonda para estudiar interacciones enzimáticas y unión a receptores debido a su capacidad para interactuar con varios objetivos biológicos.
Medicina
En química medicinal, (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, antimicrobianas y anticancerígenas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol implica su interacción con objetivos moleculares como enzimas o receptores. Los anillos de quinolina y pirazol pueden unirse a sitios activos, modulando la actividad de las proteínas diana. Esta interacción puede conducir a varios efectos biológicos, dependiendo del objetivo específico y la vía involucrada.
Comparación Con Compuestos Similares
Compuestos similares
- (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)amina
- (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)etanol
Singularidad
En comparación con compuestos similares, (2-(1-Etil-3-metil-1H-pirazol-4-il)quinolin-4-il)metanol tiene un grupo hidroxilo único que permite modificaciones químicas e interacciones adicionales. Esto lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3 |
Clave InChI |
GRQSICKIIYSSBV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)






![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)



